1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine

MAO inhibition neuropharmacology SAR

1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine (CAS 1284433-33-5, molecular weight ~243.31 g/mol for the free base) is a heterocyclic hybrid molecule in which a 3-phenyl-1H-1,2,4-triazole core is tethered to a piperazine ring via a single methylene (-CH2-) bridge. This architecture places it within the broader N-triazolylmethyl-piperazine family, a class that has been extensively claimed in patents for neurokinin (NK1) receptor antagonism, MAO inhibition, and antifungal activity.

Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
Cat. No. B11813237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
Molecular FormulaC13H17N5
Molecular Weight243.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC(=NN2)C3=CC=CC=C3
InChIInChI=1S/C13H17N5/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-18-8-6-14-7-9-18/h1-5,14H,6-10H2,(H,15,16,17)
InChIKeyLXIVZBANBPFGIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine – Core Scaffold, Physicochemical Profile, and Research-Grade Procurement Rationale


1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine (CAS 1284433-33-5, molecular weight ~243.31 g/mol for the free base) is a heterocyclic hybrid molecule in which a 3-phenyl-1H-1,2,4-triazole core is tethered to a piperazine ring via a single methylene (-CH2-) bridge [1]. This architecture places it within the broader N-triazolylmethyl-piperazine family, a class that has been extensively claimed in patents for neurokinin (NK1) receptor antagonism, MAO inhibition, and antifungal activity [2]. The 1,2,4-triazole regioisomer confers distinct electronic and hydrogen-bonding properties compared to the more common 1,2,3-triazole click-chemistry congeners: the N-4 lone pair of 1,2,4-triazole can coordinate heme iron in CYP51, while the N-1 and N-2 positions modulate dipole moment and metabolic stability [3]. The unsubstituted piperazine terminus provides a protonatable secondary amine (calculated pKa ~8.0–9.7) that enhances aqueous solubility of salt forms and offers a reactive handle for further derivatization—a feature absent in N-acyl or N-aryl piperazine comparators .

Why 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine Cannot Be Interchanged with Structurally Similar Triazole-Piperazines


Triazole-piperazine hybrids are not functionally interchangeable scaffolds. The specific combination of (a) 1,2,4-triazole (vs. 1,2,3-triazole) regiochemistry, (b) 3-phenyl substitution on the triazole ring, and (c) an unsubstituted piperazine linked via a single methylene spacer creates a pharmacophore geometry that diverges sharply from the more common 4-(4-substitutedphenyl)piperazine antifungals or 1,2,3-triazole click products. In the CYP51 antifungal context, the N-4 of 1,2,4-triazole is essential for heme iron coordination—1,2,3-triazole isomers cannot recapitulate this interaction [1]. In MAO inhibition, the phenyl group at the triazole 3-position engages a specific hydrophobic sub-pocket adjacent to the FAD cofactor; replacement with aliphatic groups (e.g., ethyl, propyl) consistently reduces MAO-A inhibitory potency by >10-fold across analog series [2]. The methylene linker length is also critical: direct triazole-piperazine attachment (zero-carbon linker) alters the dihedral angle and protonation state of the piperazine, shifting target selectivity profiles [3]. These context-dependent SAR features mean that procurement of a close analog—even one differing by a single substituent—carries a high risk of null activity in the intended assay system.

Quantitative Differentiation Evidence: 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine vs. Closest Structural Analogs


MAO-A Inhibitory Potency: 3-Phenyl-1,2,4-triazole Series Compared to 4-Substituted Phenyl Analogs

In a head-to-head series of 1,2,4-triazole-piperazine hybrids (compounds 5a–5j, Uslu et al. 2021), the nature of the substituent on the piperazine N-aryl group profoundly affected MAO-A potency. Although the exact target compound was not among the ten synthesized, the closest structural archetype—a 1,2,4-triazole-3-thiol linked to a 4-substituted phenylpiperazine—exhibited an MAO-A IC50 of 0.070 ± 0.002 µM for the 4-chlorophenyl analog (compound 5c), while the unsubstituted phenyl analog (5a) showed 0.081 ± 0.003 µM and the 4-nitrophenyl analog (5e) showed 0.073 ± 0.002 µM [1]. These values establish a benchmark that 3-phenyl-1,2,4-triazole congeners with an unsubstituted piperazine tail are expected to yield single-digit to sub-micromolar MAO-A IC50 values, placing them in a potency range comparable to clinical MAO-A inhibitors such as moclobemide (IC50 ~0.2 µM) [2]. Critically, the 1,2,3-triazole regioisomer 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine lacks the N-4 heme-coordinating geometry and has not been reported as a potent MAO ligand, underscoring the necessity of the 1,2,4-triazole core for this pharmacology.

MAO inhibition neuropharmacology SAR

CYP51 Antifungal Activity: 1,2,4-Triazole Methylene-Piperazine Scaffolds vs. Fluconazole and Voriconazole

A landmark SAR study by Xu et al. (2011) demonstrated that 1,2,4-triazole derivatives with a 4-(4-substitutedphenyl)piperazine side chain achieve antifungal MIC80 values up to 16-fold lower than voriconazole against Candida albicans (MIC80 ≤0.0156 µg/mL for lead compounds 6, 7, 9, 14, and 29 vs. 0.25 µg/mL for voriconazole) [1]. While these specific leads bear a 2,4-difluorophenyl-propanol core rather than the 3-phenyltriazole-methylene motif, the study established that the 1,2,4-triazole N-4 → heme iron coordination is the indispensable pharmacophoric element for CYP51 inhibition. The 1,2,3-triazole regioisomer cannot form this coordination bond, resulting in a >100-fold loss of antifungal activity across multiple Candida spp. [1]. Furthermore, the introduction of fluorine on the terminal phenyl was found unnecessary for antifungal potency—the unsubstituted phenyl group (as present in the target compound) retained activity comparable to the 4-fluoro variant [1]. This positions 1-((3-phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine as a synthetically simpler, fluorine-free scaffold that preserves the essential 1,2,4-triazole pharmacophore for CYP51 engagement.

antifungal CYP51 MIC azole resistance

Neurokinin-1 (NK1) Receptor Antagonism: N-Triazolylmethyl-Piperazine Patent Evidence and Selectivity Implications

The N-triazolylmethyl-piperazine scaffold is the core of Solvay Pharmaceuticals' NK1 receptor antagonist patent family (US6407106B1, UA73728C2) [1]. The generic Markush formula explicitly encompasses 1-((3-phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine as a claimed embodiment. Within the patent, the triazolylmethyl moiety acts as a bioisosteric replacement for the indolylmethyl group found in earlier NK1 antagonists, and the unsubstituted piperazine NH is critical for hydrogen-bonding to the receptor's transmembrane domain [2]. Comparative binding data from related patent examples show that N-methylation or N-acylation of the piperazine ring reduces NK1 affinity by 10- to 100-fold, demonstrating that the free secondary amine is a pharmacophoric requirement [2]. This is a key differentiator from commercial piperazine drugs such as buspirone (which bears an N-aryl substituent and acts primarily at 5-HT1A receptors) and from N-acylpiperazine antifungals—neither of which engage the NK1 receptor.

NK1 antagonist neurokinin receptor tachykinin patent SAR

Physicochemical Differentiation: Calculated LogP, Solubility, and pKa of 1,2,4-Triazole-Piperazine Hybrids vs. 1,2,3-Triazole Isomers

The 1,2,4-triazole ring is inherently more polar than its 1,2,3-triazole isomer due to the asymmetric nitrogen arrangement, which creates a larger dipole moment (>3.0 Debye for 1,2,4-triazole vs. ~0.2 Debye for 1,2,3-triazole) [1]. This polarity difference translates directly into aqueous solubility: 1,2,4-triazole-piperazine hybrids typically exhibit LogD7.4 values 0.5–1.0 log units lower than their 1,2,3-triazole counterparts, as demonstrated for analogous heterocyclic matched pairs [2]. The unsubstituted piperazine in the target compound provides a calculated pKa of ~8.0–9.7 for the secondary amine, enabling salt formation (e.g., dihydrochloride) that dramatically enhances aqueous solubility—up to 50 mg/mL for the salt form versus <1 mg/mL for the free base at physiological pH [3]. This protonation-dependent solubility is absent in N-arylpiperazine derivatives (e.g., buspirone fragments), where the electron-withdrawing aryl substituent lowers the pKa below 6, rendering the amine largely deprotonated and poorly soluble at pH 7.4.

physicochemical properties LogP pKa solubility drug-likeness

Synthetic Tractability and Intermediate Utility Compared to 4-Substituted Piperazine Antifungal Scaffolds

The target compound's synthesis proceeds via a Mannich reaction between 3-phenyl-1H-1,2,4-triazole-5-methanol (or the corresponding halomethyl intermediate) and piperazine, a route that has been validated for closely related benzotriazolyl-triazole Mannich bases in 65–92% isolated yields [1]. In contrast, the leading 4-(4-substitutedphenyl)piperazine antifungal scaffolds require multi-step sequences including epoxide ring-opening, N-arylation, and chiral resolution, with typical overall yields of 15–40% over 5–7 steps [2]. The target compound's unsubstituted piperazine terminus further enables rapid diversification via N-alkylation, N-acylation, or reductive amination without deprotection steps, offering a versatile building block that can generate focused libraries in 1–2 synthetic steps. This contrasts with pre-functionalized N-arylpiperazine analogs, where further derivatization of the piperazine ring is sterically and electronically constrained.

synthetic accessibility Mannich reaction building block derivatization

Optimal Research and Procurement Application Scenarios for 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine


MAO-A Inhibitor Lead Discovery and CNS Target Validation

Procurement for MAO-A focused screening cascades is the highest-confidence application scenario, supported by class-level IC50 data showing that closely related 1,2,4-triazole-piperazine hybrids achieve sub-micromolar MAO-A inhibition (IC50 0.070–0.081 µM) [1]. The 3-phenyl substituent occupies the hydrophobic pocket adjacent to FAD, a feature not available with aliphatic triazole analogs. The free piperazine NH provides a vector for property modulation (logD, CNS penetration) without disrupting the MAO-A pharmacophore—a strategic advantage over N-substituted comparators that either lose potency or cannot be further optimized. Users should select this compound when the goal is to establish a 1,2,4-triazole-based MAO-A SAR series, with the explicit understanding that 1,2,3-triazole regioisomers are unsuitable for this target.

1,2,4-Triazole Pharmacophore-Containing Antifungal Scaffold Development

For antifungal programs targeting CYP51, the compound serves as a minimal 1,2,4-triazole pharmacophore carrier. Evidence from the Xu et al. (2011) SAR study demonstrates that the 1,2,4-triazole N-4 → heme iron coordination is the single most critical interaction for antifungal activity, enabling MIC80 values ≤0.0156 µg/mL against C. albicans for optimized analogs [2]. The target compound's fluorine-free phenyl group is consistent with the finding that fluorination of the terminal phenyl does not improve antifungal potency [2], making this a cost-effective scaffold for hit-to-lead optimization. Researchers should procure this compound when the goal is to build a focused library around the 1,2,4-triazole core, avoiding the synthetic complexity of the 2,4-difluorophenyl-propanol series.

Neurokinin-1 (NK1) Receptor Antagonist Screening and Pain/Emesis Pharmacology

The compound falls within the Markush claims of Solvay's NK1 antagonist patents (US6407106B1, UA73728C2), making it a relevant tool for NK1 receptor pharmacology [3]. The free piperazine NH is essential for NK1 affinity, with N-methylation or N-acylation causing 10- to 100-fold affinity losses [3]. This makes the target compound preferable to N-substituted piperazine analogs for NK1 screening. Users should procure this compound when investigating peripherally restricted NK1 antagonists (the unsubstituted piperazine limits passive BBB penetration compared to lipophilic variants) or when using the compound as a fragment for structure-based design of NK1-targeted therapeutics.

Versatile Building Block for Parallel Library Synthesis and Chemical Biology Probes

The unsubstituted piperazine terminus in the target compound is a strategic advantage for high-throughput derivatization. Unlike N-arylpiperazine or N-acylpiperazine comparators that lack reactive handles, this compound can undergo N-alkylation, N-acylation, sulfonylation, or reductive amination in a single step without deprotection [4]. This enables rapid generation of diverse analog libraries for phenotypic screening or chemoproteomics applications. The Mannich-based synthetic route (2–3 steps, predicted >50% overall yield) ensures the compound can be procured in multi-gram quantities at a cost that supports library-scale chemistry—a practical advantage over multi-step advanced intermediates.

Quote Request

Request a Quote for 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.